2,2,2-Trifluoro-N-(2-phenoxyphenyl)ethane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-N-(2-phenoxyphenyl)ethane-1-sulfonamide is a chemical compound that features a trifluoromethyl group, a phenoxyphenyl group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-(2-phenoxyphenyl)ethane-1-sulfonamide typically involves the reaction of 2-phenoxyaniline with trifluoroethanesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-(2-phenoxyphenyl)ethane-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2,2,2-Trifluoro-N-(2-phenoxyphenyl)ethane-1-sulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-(2-phenoxyphenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The phenoxyphenyl group can provide additional binding interactions with the target molecules, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethanol: A related compound with a trifluoromethyl group and an alcohol functional group.
2,2,2-Trifluoroacetophenone: Contains a trifluoromethyl group and a phenyl ketone structure.
2,2,2-Trifluoro-N-phenylacetamide: Features a trifluoromethyl group and a phenylacetamide structure.
Uniqueness
2,2,2-Trifluoro-N-(2-phenoxyphenyl)ethane-1-sulfonamide is unique due to the combination of its trifluoromethyl, phenoxyphenyl, and sulfonamide groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
55688-31-8 |
---|---|
Molecular Formula |
C14H12F3NO3S |
Molecular Weight |
331.31 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-(2-phenoxyphenyl)ethanesulfonamide |
InChI |
InChI=1S/C14H12F3NO3S/c15-14(16,17)10-22(19,20)18-12-8-4-5-9-13(12)21-11-6-2-1-3-7-11/h1-9,18H,10H2 |
InChI Key |
JAXYQVNGEAXGAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NS(=O)(=O)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.